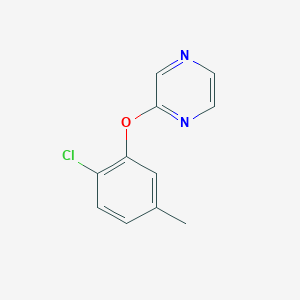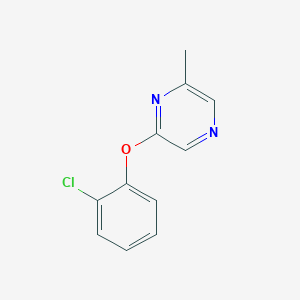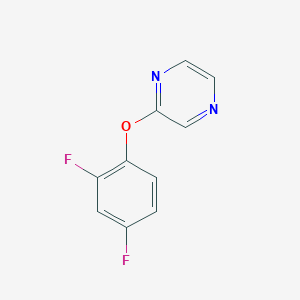
2-(4-chloro-3-methylphenoxy)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-chloro-3-methylphenoxy)pyrazine” is a chemical compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . It also contains a phenoxy group and a methyl group . This compound is related to phenoxy herbicides, which are widely used in agriculture .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of pyrazine-based molecules has also been discussed .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its IUPAC name. It contains a pyrazine ring, a phenoxy group, and a methyl group . The exact 3D structure would need to be determined experimentally or calculated using computational chemistry methods.
科学研究应用
2-(4-chloro-3-methylphenoxy)pyrazine has been found to have a variety of scientific research applications. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. It has also been used in the investigation of the structure-activity relationships of compounds, as well as in the study of the metabolism and pharmacokinetics of drugs. In addition, this compound has been used in the study of the pharmacodynamics of drugs, as well as in the study of the pharmacological effects of drugs.
作用机制
2-(4-chloro-3-methylphenoxy)pyrazine has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, blood clotting, and the regulation of blood pressure. By inhibiting the activity of COX, this compound can reduce the production of prostaglandins and thus reduce inflammation and other associated physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-platelet effects. In addition, this compound has been found to have anti-cancer and anti-viral effects. Furthermore, this compound has been found to have a variety of effects on the cardiovascular system, including the inhibition of platelet aggregation and the inhibition of the renin-angiotensin system.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)pyrazine has a number of advantages and limitations for use in lab experiments. One of the main advantages is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. In addition, this compound is relatively stable and has a long shelf life, making it an ideal compound for use in long-term experiments. However, this compound is also toxic and can be irritating to the skin and eyes, so it should be handled with care.
未来方向
2-(4-chloro-3-methylphenoxy)pyrazine has a variety of potential future applications in scientific research. One potential area of research is the development of new drugs that target the COX enzyme and its associated pathways. In addition, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the structure-activity relationships of compounds. Furthermore, this compound could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the metabolism of drugs. Finally, this compound could be used in the development of new drugs for the treatment of a variety of diseases and conditions.
合成方法
2-(4-chloro-3-methylphenoxy)pyrazine can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-chloro-3-methylphenol with hydrazine hydrate. This reaction is carried out in a solvent, such as ethanol or methanol, and yields the desired product in high yields. Other methods for the synthesis of this compound include the reaction of 4-chloro-3-methylphenol with hydrazine hydrate in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, as well as the reaction of 4-chloro-3-methylphenol with hydrazine hydrate in the presence of a reducing agent, such as sodium borohydride.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJYJNLWAUDVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)

![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442463.png)

![6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6442498.png)